molecular formula C15H24N2 B1199393 5,6-Didehydrosparteine CAS No. 2130-67-8

5,6-Didehydrosparteine

Cat. No. B1199393
CAS RN: 2130-67-8
M. Wt: 232.36 g/mol
InChI Key: YIHBNZCJQJSZJP-YDHLFZDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-didehydrosparteine is a quinolizidine alkaloid obtained by formal dehydrogenation at the 5,6-position of sparteine. It is a metabolite of sparteine found in human urine and plasma. It has a role as a human xenobiotic metabolite. It is a quinolizidine alkaloid, a tertiary amino compound and an organic heterotetracyclic compound. It derives from a sparteine.

Scientific Research Applications

Metabolic Pathways and Enzyme Studies

5,6-Didehydrosparteine plays a significant role in metabolic pathways and enzyme studies. Ebner et al. (1991) conducted a study on the metabolism of (-)-sparteine, identifying 2,3- and 5,6-didehydrosparteine as metabolites. This research highlighted the importance of these compounds in understanding the metabolic processing of sparteine in the body, particularly through NMR spectroscopy (Ebner, Meese, Fischer, & Eichelbaum, 1991). Additionally, Ebner and Eichelbaum (1993) found that 5,6-didehydrosparteine is a competitive inhibitor of cytochrome P450 2D6 (CYP2D6), an enzyme involved in drug metabolism, indicating its potential relevance in drug interaction studies (Ebner & Eichelbaum, 1993).

Structural and Spectroscopic Analysis

The structure and properties of didehydrosparteine derivatives have been extensively studied using techniques like NMR and crystallography. For instance, Katrusiak et al. (1986) examined the molecular and crystal structure of didehydrosparteinium salts, contributing to a deeper understanding of the structural characteristics of these compounds (Katrusiak, Kałuski, Pietrzak, & Skolik, 1986).

Biomedical Research

In the field of biomedical research, the derivatives and analogs of didehydrosparteine have been investigated for their potential roles and mechanisms. Research by Nakamura et al. (1996) on 4,5-didehydro derivatives in human hepatoma cells suggested these compounds' relevance in apoptosis studies, providing insights into their potential therapeutic applications (Nakamura, Shidoji, Moriwaki, & Muto, 1996).

Pharmacogenetics and Genetic Polymorphisms

The impact of genetic polymorphisms on the metabolism of drugs, including those related to 5,6-didehydrosparteine, has been a topic of interest. Studies like that by Shioji et al. (2004) on matrix metalloproteinase-3 and its association with myocardial infarction demonstrate the importance of understanding how genetic variations can influence drug metabolism and disease risk, potentially involving compounds like didehydrosparteine (Shioji, Kokubo, Goto, Nonogi, & Iwai, 2004).

properties

CAS RN

2130-67-8

Product Name

5,6-Didehydrosparteine

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

(1S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-2-ene

InChI

InChI=1S/C15H24N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h5,12-13,15H,1-4,6-11H2/t12-,13-,15-/m0/s1

InChI Key

YIHBNZCJQJSZJP-YDHLFZDLSA-N

Isomeric SMILES

C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4C3=CCCC4

SMILES

C1CCN2CC3CC(C2C1)CN4C3=CCCC4

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3=CCCC4

synonyms

5,6-DDHSP
5,6-didehydrosparteine
5-dehydrosparteine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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